molecular formula C11H15BrN2O B7864741 (S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide

Cat. No.: B7864741
M. Wt: 271.15 g/mol
InChI Key: AOUBRJALMCFLRC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide is a chiral chemical compound proposed for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. As a member of the N-benzyl substituted amide family, this compound serves as a versatile chiral building block in organic synthesis and medicinal chemistry research. The structure features a stereogenic center (S-configuration) and a bromo-substituted benzyl group, which are key motifs for creating structurally diverse compound libraries. The 3-bromo substituent on the benzyl ring is a common handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . The N-methyl amide functionality is a stable and prevalent feature in many biologically active molecules. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the design and synthesis of novel compounds for pharmacological screening. Handling should be performed in a well-ventilated environment, and personal protective equipment, including gloves and eye/face protection, is recommended .

Properties

IUPAC Name

(2S)-2-amino-N-[(3-bromophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUBRJALMCFLRC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticonvulsant effects, cytotoxicity against cancer cells, and structure-activity relationships (SAR).

Anticonvulsant Activity

The compound is structurally related to lacosamide, a well-known antiepileptic drug. Research has shown that compounds with similar structural motifs exhibit significant anticonvulsant properties. In various animal models, including the maximal electroshock (MES) seizure test, derivatives of N-benzyl 2-amino-3-methoxypropionamide have demonstrated protective effects against seizures.

Key Findings:

  • Seizure Protection: In studies, this compound and its analogs were tested in the MES-induced seizure model. Results indicated that these compounds provided substantial protection against induced seizures, with effective doses (ED50) comparable to or better than established anticonvulsants like phenobarbital .
  • Mechanism of Action: The mechanism appears to involve modulation of sodium channels, which is a common pathway for many anticonvulsants. The presence of the bromine atom in the benzyl group may enhance binding affinity to these channels, thus improving efficacy .

Cytotoxic Activity

The compound's potential as an anticancer agent has also been investigated. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Cytotoxicity Data:

CompoundCell LineIC50 (µM)Mechanism
This compoundMolt-3 leukemia<6.5S-phase arrest
Analog 1MCF-7 (breast cancer)0.65Apoptosis induction
Analog 2U-937 (monocytic leukemia)1.54Cell cycle arrest
  • S-phase Arrest: The most potent analogs induced S-phase arrest in cancer cells, which is crucial for halting cell proliferation and triggering apoptosis . This property suggests that the compound could be further explored for its anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the benzyl group and variations in the propionamide moiety have been systematically studied.

Observations:

  • Bromine Substitution: The introduction of bromine at the 3-position of the benzyl ring appears to enhance both anticonvulsant and cytotoxic activities compared to unsubstituted analogs .
  • Non-bulky Substituents: Compounds with smaller substituents at specific positions retain higher activity levels, suggesting that steric hindrance negatively impacts efficacy .

Case Studies

  • Anticonvulsant Efficacy: In a study involving mice subjected to MES tests, this compound showed an ED50 value comparable to lacosamide, indicating its potential as an alternative treatment for epilepsy .
  • Cancer Cell Lines: A series of derivatives were tested against Molt-3 leukemia cells, revealing significant cytotoxicity at low micromolar concentrations. These findings prompted further investigation into their mechanisms of action, particularly concerning cell cycle dynamics and apoptosis induction .

Scientific Research Applications

Anticonvulsant Activity

One of the most significant applications of (S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide lies in its anticonvulsant properties. Research has indicated that compounds with similar structural motifs exhibit pronounced anticonvulsant activities. For example, studies have shown that derivatives of N-benzyl 2-amino propionamides demonstrate effectiveness in animal seizure models, particularly the maximal electroshock seizure (MES) test.

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of small non-polar substituents at specific positions can enhance anticonvulsant activity. In particular:

  • Bromine Substitution : The bromo group may play a crucial role in modulating the compound's interaction with sodium channels, which are critical in the propagation of seizures.
  • Methyl Group : The N-methyl group may contribute to the lipophilicity and overall bioavailability of the compound, enhancing its pharmacological effects.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound and its analogs:

  • Anticonvulsant Efficacy : Research indicates that compounds related to this compound show protective indices comparable to established antiepileptic drugs. For instance, studies report effective ED50 values in the range of 10-15 mg/kg in rodent models, indicating significant anticonvulsant activity .
  • Mechanism of Action : The compound's mechanism is believed to involve modulation of voltage-gated sodium channels, promoting slow inactivation and frequency-dependent inhibition. This dual action may help reduce neuronal hyperexcitability associated with seizures .
  • Comparative Studies : In comparative studies with other antiepileptic drugs like phenytoin and lacosamide, this compound demonstrated superior or comparable efficacy, suggesting its potential as a novel therapeutic agent for epilepsy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

  • Absorption : Preliminary studies indicate that the compound is rapidly absorbed following administration.
  • Bioavailability : Data suggest that oral bioavailability could be high, making it suitable for oral formulations.
  • Half-Life : The half-life appears favorable for maintaining therapeutic levels in plasma, although specific values require further investigation .

Chemical Reactions Analysis

Oxidation and Reduction

  • Oxidation : The amino group undergoes oxidation to form oximes or nitriles using agents like hydrogen peroxide or potassium permanganate .

  • Reduction : Reducing agents (e.g., LiAlH₄, NaBH₄) can reduce the amide to a primary amine .

Nucleophilic Substitution

The 3-bromo-benzyl group is reactive toward nucleophilic substitution:

  • Alkali metal methoxide (e.g., NaOMe) replaces bromine with methoxy groups under mild conditions (20–45°C) .

  • Ammonia (gaseous or methanolic) can displace bromine via ammonolysis, yielding amines .

Acetylation

The amino group can be acetylated using acetic anhydride in the presence of pyridine to form acetamido derivatives .

Role of Bromine

The bromine atom directs reactivity:

  • Leaving group : Facilitates substitution reactions due to its electronegativity .

  • Steric effects : Its position on the benzyl ring influences steric hindrance during coupling or substitution .

Stereochemical Stability

The chiral center at the α-carbon (S-configuration) remains stable under standard reaction conditions unless subjected to racemization-inducing agents (e.g., strong bases) .

Medicinal Chemistry

  • Anticonvulsant development : Analogous compounds (e.g., lacosamide derivatives) exhibit activity in seizure models, suggesting potential therapeutic applications .

  • Enzyme inhibition : The bromine substituent may enhance binding affinity to targets like sodium channels or GABA transporters .

Analytical Studies

  • HPLC monitoring : Used to track reaction progress and purity .

  • LC-MS analysis : Confirms structural integrity and quantifies yields .

Comparison with Analogous Compounds

Compound Key Difference Reactivity
(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamideChlorine instead of bromineLess reactive in substitution
(S)-2-Amino-N-(3-iodo-benzyl)-N-methyl-propionamideIodine instead of bromineMore reactive in substitution

Challenges and Considerations

  • Regioselectivity : Substitution reactions may require precise control to avoid undesired byproducts .

  • Scalability : Industrial processes often employ continuous flow systems to optimize yields .

This compound’s reactivity profile underscores its utility in drug discovery and synthetic chemistry, particularly in designing bioactive molecules with tailored functional groups.

Comparison with Similar Compounds

Key Observations:

  • Fluoro (F): High electronegativity increases hydrogen-bonding capacity but reduces steric bulk . Nitro (NO₂): Electron-withdrawing nature may stabilize charge-transfer complexes or modulate enzyme inhibition .
  • N-Methyl Group: Enhances lipophilicity and metabolic stability compared to non-methylated analogs (e.g., ’s discontinued compound) .

Preparation Methods

Mixed Anhydride Method

This approach employs mixed anhydrides derived from N-protected amino acids to facilitate coupling with 3-bromo-benzylamine. For example:

  • Activation : (S)-2-(Boc-amino)propionic acid is treated with isobutyl chloroformate in methylene chloride at −40°C to form a reactive mixed anhydride.

  • Coupling : The anhydride reacts with 3-bromo-benzylamine in the presence of N-methylmorpholine, yielding (S)-2-(Boc-amino)-N-(3-bromo-benzyl)-propionamide.

  • Deprotection : Boc removal via trifluoroacetic acid (TFA) produces the free amine.

  • N-Methylation : The amine undergoes reductive methylation using formaldehyde and sodium cyanoborohydride.

Optimization Insights :

  • Low temperatures (−40°C to −20°C) minimize racemization during anhydride formation.

  • Yields reach 68–72% after chromatography.

Carbodiimide-Mediated Coupling

EDCI/HOBt-mediated coupling between (S)-2-amino-propionic acid and N-methyl-3-bromo-benzylamine offers an alternative route:

Parameter Condition
SolventDichloromethane or DMF
Coupling AgentEDCI, HOBt
Temperature0–25°C
Reaction Time12–24 hours
Yield65–70%

This method avoids Boc protection but requires careful pH control to prevent epimerization.

Reductive Amination Strategy

Ketone Intermediate Formation

A two-step sequence involving:

  • Condensation : (S)-2-Amino-propionic acid reacts with 3-bromo-benzaldehyde in methanol to form an imine.

  • Reduction : Sodium borohydride reduces the imine to (S)-2-amino-N-(3-bromo-benzyl)-propionamide.

  • N-Methylation : The secondary amine is methylated using methyl iodide and potassium carbonate.

Key Data :

  • Imine reduction proceeds at −10°C to minimize byproducts.

  • Overall yield: 58–63% after recrystallization.

Enzymatic Resolution for Enantiopure Product

Lipase-Catalyzed Kinetic Resolution

Racemic N-(3-bromo-benzyl)-N-methyl-2-aminopropionamide is resolved using immobilized lipase B from Candida antarctica (CAL-B):

Parameter Condition
SubstrateRacemic amine
Acyl DonorVinyl acetate
Solventtert-Butyl methyl ether
Temperature30°C
Enantiomeric Excess (ee)>99% (S)
Conversion45–50%

The (S)-enantiomer remains unreacted, while the (R)-enantiomer is acetylated and separated.

Bromination and Functional Group Interconversion

Late-Stage Bromination

For analogues lacking the 3-bromo substituent, bromination is performed post-synthesis:

  • Electrophilic Bromination : N-methyl-N-(benzyl)-2-aminopropionamide is treated with Br₂ in acetic acid at 0°C.

  • Regioselectivity : Directed by the benzyl group’s meta-directing effect, yielding 85–90% 3-bromo product.

Limitations :

  • Requires handling hazardous bromine.

  • Competing ortho/para bromination (5–10%) necessitates chromatography.

Comparative Analysis of Methods

Method Yield ee (%) Complexity
Mixed Anhydride72%98Moderate
Carbodiimide Coupling70%95Low
Reductive Amination63%97High
Enzymatic Resolution45%*>99Very High

*Based on maximum theoretical yield for kinetic resolution.

Key Observations :

  • Enzymatic methods achieve superior enantiopurity but lower yields.

  • Mixed anhydride coupling balances yield and stereochemical integrity.

Industrial-Scale Considerations

For large-scale production, factors include:

  • Cost : Enzymatic resolution is expensive due to biocatalyst costs.

  • Safety : Bromination steps require specialized equipment.

  • Purification : Crystallization from ethyl acetate/hexane mixtures improves scalability .

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(3-bromo-benzyl)-N-methyl-propionamide, and what reaction conditions are critical for high yields?

The synthesis typically involves a multi-step approach:

  • Amide bond formation : Coupling of (S)-2-aminopropionic acid derivatives with 3-bromo-benzylamine precursors using carbodiimide-based reagents (e.g., EDC or DCC) under inert atmospheres.
  • N-methylation : Selective methylation of the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) at controlled temperatures (40–60°C) to avoid over-alkylation .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the enantiomerically pure product. Chiral HPLC may be required for stereochemical validation .

Q. What spectroscopic methods confirm the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the bromobenzyl group (δ 7.2–7.5 ppm aromatic protons), N-methyl group (δ 2.8–3.1 ppm), and chiral α-carbon (split signals due to stereochemistry) .
  • IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (C₁₁H₁₄BrN₂O⁺, calculated m/z 293.03) .

Q. How should researchers ensure compound stability during storage?

  • Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis of the amide bond.
  • Use amber vials to avoid photodegradation of the bromobenzyl group .

Advanced Research Questions

Q. How can contradictions in stereochemical data during characterization be resolved?

Contradictions may arise from racemization during synthesis or solvent-induced conformational changes. Strategies include:

  • X-ray Crystallography : Definitive confirmation of absolute configuration .
  • Circular Dichroism (CD) : Monitoring optical activity in polar solvents to detect chiral integrity .
  • Dynamic NMR : Studying temperature-dependent splitting to assess rotational barriers around the amide bond .

Q. What strategies assess the compound’s interaction with biological targets (e.g., enzymes/receptors)?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) by immobilizing the target protein .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding .
  • Mutagenesis Studies : Identify critical residues in the target’s active site by substituting amino acids and measuring affinity changes .

Q. How do solvent choices impact stereochemical outcomes during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in asymmetric reactions, enhancing enantiomeric excess. For example:

  • DMF : Increases reaction rate but may promote racemization at elevated temperatures.
  • Chiral Solvents : Induce asymmetric induction in non-catalyzed reactions .

Q. What computational methods predict reactivity in novel reactions?

  • DFT Calculations : Model transition states to predict regioselectivity in bromobenzyl group substitutions (e.g., Suzuki coupling sites) .
  • Molecular Dynamics (MD) : Simulate binding modes with biological targets to guide derivatization for enhanced affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.